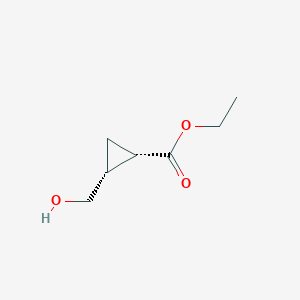

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

説明

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a cyclopropane derivative featuring an ethyl ester group at position 1 and a hydroxymethyl (-CH2OH) substituent at position 2. Its stereochemistry (1S,2R) is critical for its physicochemical properties and biological interactions. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable intermediates in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of (1S,2R)-Ethyl 2-(carboxymethyl)cyclopropanecarboxylate.

Reduction: Formation of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

科学的研究の応用

Structural Characteristics

The compound possesses the molecular formula C₇H₁₂O₃, featuring a cyclopropane ring with an ethyl ester and a hydroxymethyl group. The inherent strain of the cyclopropane structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Organic Synthesis

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique reactivity enables various transformations, such as:

- Functional Group Modifications : The hydroxymethyl group can be further derivatized to introduce additional functional groups.

- Cyclization Reactions : The compound can participate in cyclization reactions to form larger cyclic structures, which are often found in natural products.

Medicinal Chemistry

The compound’s structural features suggest potential bioactivity. While specific biological activities are not extensively documented, similar cyclopropane derivatives have shown promising results in medicinal chemistry:

- Antimicrobial Properties : Compounds with cyclopropane structures have been linked to antimicrobial activity, suggesting that (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate may exhibit similar properties.

- Interactions with Biological Targets : Preliminary studies indicate that derivatives of this compound could interact with biological receptors, particularly in the context of drug discovery. For instance, molecular docking studies have suggested potential interactions with dopamine receptors.

Table 1: Summary of Research Studies Involving (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Industrial Applications

In industrial settings, (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is produced through optimized batch reactions focusing on yield and purity. The compound's ability to undergo multiple chemical transformations makes it suitable for large-scale production in pharmaceutical and chemical manufacturing.

作用機序

The mechanism of action of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The ester and hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes structurally related cyclopropane esters and their distinguishing features:

Physicochemical Properties

- Polarity : Hydroxymethyl and hydroxyethyl substituents increase water solubility compared to halogenated (e.g., bromomethyl in ) or aryl-substituted analogs () .

- Thermal Stability : Cyclopropane esters with electron-withdrawing groups (e.g., -CN in ) exhibit lower thermal stability due to ring strain amplification .

Research Findings and Trends

- Stereochemistry-Property Relationships : The 1S,2R configuration in the target compound may enhance binding affinity in chiral environments compared to racemic mixtures (e.g., ’s rac-7c) .

- Substituent Effects : Difluoromethyl groups () improve metabolic stability in vivo, whereas hydroxymethyl groups balance solubility and reactivity .

生物活性

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane compounds are known for their diverse biological properties, including enzyme inhibition and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a hydroxymethyl group and an ethyl ester functional group. Its structure can be depicted as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can inhibit various enzymes by modifying their active sites or competing with substrates. For instance, studies have shown that certain cyclopropane compounds interact with serine proteases and lipases, leading to reduced enzymatic activity .

- Antioxidant Activity : The compound may modulate oxidative stress responses by influencing pathways such as the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant enzymes .

- Neuroactive Properties : Some cyclopropane derivatives exhibit activity at GABA receptors, suggesting potential applications in neuropharmacology .

Antimicrobial Activity

Studies have reported that (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate demonstrates significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate the compound's potential as a lead for developing new antibiotics .

Antitumor Activity

Research has indicated that cyclopropane derivatives can exhibit cytotoxic effects against cancer cells. In vitro studies showed that (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate reduced cell viability in human cancer cell lines such as HeLa and MCF-7:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study on Enzyme Inhibition

A study highlighted the compound's ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition constant was determined to be approximately 25 µM, indicating moderate potency compared to known AChE inhibitors .

Neuropharmacological Research

In a behavioral study using rodent models, administration of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate resulted in anxiolytic effects, as measured by reduced time spent in the open arms of an elevated plus maze. This suggests potential applications in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1S,2R)-ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?

- Methodology : Cyclopropanation is critical. Use transition metal catalysts (e.g., rhodium or palladium) to stabilize strained intermediates. Solvent polarity and temperature control (e.g., -20°C to room temperature) improve stereoselectivity . Purification via column chromatography (EtOAc/hexane gradients) or recrystallization enhances yield and purity, as demonstrated in analogous cyclopropane ester syntheses (80% yield achieved under optimized conditions) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology : Combine 1H/13C NMR with chiral HPLC. For NMR, compare coupling constants (e.g., J values for cyclopropane protons) to literature data for (1S,2R) diastereomers . Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, with retention times validated against known standards .

Q. What spectroscopic techniques are most reliable for characterizing functional groups in this compound?

- Methodology : IR spectroscopy identifies hydroxyl (-OH, ~3200–3600 cm⁻¹) and ester (C=O, ~1720–1740 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 187.0970 for C8H12O3) . 1H NMR in DMSO-d6 resolves cyclopropane ring protons as distinct multiplets (δ 1.2–2.5 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclopropane ring in this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates bond angles, strain energy (~27 kcal/mol for cyclopropane), and frontier molecular orbitals. Compare HOMO-LUMO gaps to assess susceptibility to ring-opening reactions (e.g., nucleophilic attack at the ester group) . MD simulations model solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported synthetic yields for analogous cyclopropane derivatives?

- Methodology : Troubleshoot via:

- Catalyst screening : Test dirhodium(II) carboxylates vs. copper(I) salts for cyclopropanation efficiency .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for the hydroxymethyl moiety to prevent side reactions .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., diazo compound decomposition) to optimize reaction time .

Q. How does enantiomeric purity impact biological activity in related cyclopropane derivatives?

- Methodology : Test enantiomers in enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450). For example, (1R,2S)-configured analogs show 10-fold higher IC50 values than (1S,2R) isomers due to steric mismatches in binding pockets . Use kinetic resolution with lipases (e.g., Candida antarctica) to isolate bioactive enantiomers .

Q. What are the limitations of current catalytic systems for large-scale asymmetric synthesis of this compound?

- Methodology : Evaluate turnover numbers (TON) and enantiomeric excess (ee) across catalysts. Rhodium(II) octanoate provides >90% ee but requires costly ligands. Iron-based catalysts are cheaper but yield <70% ee. Scale-up challenges include exothermic diazo decomposition; mitigate using flow reactors for temperature control .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。